Ethynylcyclohexane

Overview

Description

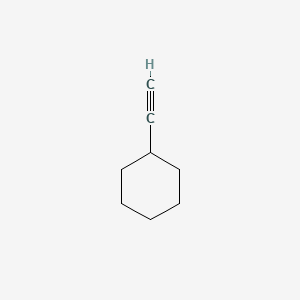

Ethynylcyclohexane, also known as this compound, is an organic compound with the molecular formula C₈H₁₂. It consists of a cyclohexyl group attached to an acetylene group. This compound is known for its unique properties and versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynylcyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with propargyl bromide, followed by hydrolysis. Another method includes the dehydrohalogenation of 1-bromo-1-cyclohexylethane using a strong base such as potassium tert-butoxide .

Industrial Production Methods: Industrial production of cyclohexylacetylene typically involves the catalytic dehydrogenation of cyclohexane in the presence of a suitable catalyst. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethynylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexylacetic acid using oxidizing agents like potassium permanganate.

Reduction: Hydrogenation of cyclohexylacetylene yields cyclohexylethane.

Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base

Major Products:

Oxidation: Cyclohexylacetic acid.

Reduction: Cyclohexylethane.

Substitution: Various substituted cyclohexylacetylene derivatives

Scientific Research Applications

Ethynylcyclohexane has a wide range of applications in scientific research:

Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

Mechanism of Action

The precise mechanism of action of cyclohexylacetylene is not fully elucidated. it is believed to involve the formation of a cyclic polyene, which interacts with various molecules, including proteins, enzymes, and other organic compounds. This interaction can lead to the inhibition of specific enzymatic activities, such as the NADPH-dependent loss of cytochrome P-450 .

Comparison with Similar Compounds

- Cyclopentylacetylene

- 3,3-Dimethyl-1-butyne

- 3-Methyl-1-butyne

- 3-Phenyl-1-propyne

- Phenylacetylene

- 1-Ethynylcyclohexene

- Cyclopropylacetylene

- Ethynyltrimethylsilane

- 4-tert-Butylphenylacetylene

- 1-Pentyne

Comparison: Ethynylcyclohexane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other alkynes. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and catalysts .

Biological Activity

Ethynylcyclohexane, an organic compound characterized by an ethynyl group (-C≡CH) attached to a cyclohexane ring, has garnered attention in various fields, particularly in organic synthesis and biological applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the molecular formula CH and exhibits unique structural properties that allow for various conformational isomers due to the flexibility of the cyclohexane ring. The compound can be synthesized through several methods, including:

- Alkyne Synthesis : this compound can be synthesized from cyclohexylacetylene through dehydrohalogenation reactions.

- Catalytic Reactions : Transition metal-catalyzed reactions are also employed to produce this compound from simpler alkynes and cycloalkanes .

Biological Activity and Mechanisms

Research indicates that this compound may possess significant biological properties, particularly in its reactivity with biological molecules. Its ability to act as a nucleophile allows it to participate in various biochemical pathways. Some key findings include:

- Antitumor Activity : this compound derivatives have shown promise in anticancer applications. Studies indicate that certain derivatives exhibit good antiproliferative activity against human tumor cell lines, highlighting their potential as therapeutic agents .

- Reactivity with Electrophiles : The compound selectively reacts with electrophiles, leading to diverse products. This property is crucial for developing new drugs and biologically active compounds .

Case Study 1: Antitumor Activity

In a study investigating the synthesis of spirocyclic compounds from this compound derivatives, researchers found that some products displayed remarkable selectivity towards tumor cells over normal cells. The compounds were tested on various human tumor cell lines, yielding promising results that warrant further exploration in drug development .

Case Study 2: Click Chemistry Applications

This compound has been utilized in click chemistry to synthesize 1,2,3-triazole derivatives, which are known for their wide range of biological activities, including antifungal and antibacterial properties. In this context, aliphatic alkynes like this compound produced triazole derivatives with yields ranging from 60% to 70%, indicating its utility in creating biologically active compounds .

Data Table: Biological Activities of this compound Derivatives

Properties

IUPAC Name |

ethynylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDZYLQUYMOSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239265 | |

| Record name | Ethynylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-48-6 | |

| Record name | Ethynylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclohexylacetylene behave as a reagent in reactions with transition metal complexes?

A1: Cyclohexylacetylene readily coordinates to transition metal centers, typically through its triple bond. This interaction often leads to the formation of various organometallic complexes with diverse structures and reactivities. For instance, cyclohexylacetylene reacts with the osmium dihydride complex OsH2Cl2(P-i-Pr3)2 to yield hydride-carbyne complexes via a 1,3-hydrogen shift. [] Similarly, it can form hydrido-vinylidene complexes upon reacting with OsHCl(CO)(PiPr3)2. [] These reactions highlight the versatility of cyclohexylacetylene as a building block in organometallic chemistry.

Q2: Can cyclohexylacetylene be polymerized? What are the characteristics of the resulting polymer?

A2: Yes, cyclohexylacetylene can be polymerized using specific catalysts. For example, a zwitterionic rhodium(I) complex, Rh+(2,5-norbornadiene)[η6-C6H5)B-(C6H5)3], effectively polymerizes cyclohexylacetylene under mild conditions. [] The resulting polymer exhibits a stereoregular cis configuration along its main chain and is obtained in high yields. Notably, this polymer displays limited solubility in common organic solvents.

Q3: How does the structure of cyclohexylacetylene influence its reactivity in palladium-catalyzed hydrogenation?

A3: The presence of both a bulky cyclohexyl ring and a reactive triple bond in cyclohexylacetylene significantly impacts its behavior in palladium-catalyzed hydrogenation reactions. The steric bulk of the cyclohexyl group can influence the adsorption of the molecule onto the catalyst surface, potentially impacting reaction rates and selectivity. []

Q4: Can you describe the role of cyclohexylacetylene in the synthesis of osmacyclopentapyrrole compounds?

A4: Cyclohexylacetylene plays a crucial role as a reactant in a multistep synthesis of osmacyclopentapyrrole derivatives. [] Initially, it reacts with a specific osmium complex containing an allenylidene ligand to form an intermediate with both an alkenyl and an allenylidene ligand attached to the osmium center. This intermediate then undergoes a remarkable transformation, incorporating an acetonitrile molecule and ultimately forming the osmacyclopentapyrrole ring system. This example showcases the utility of cyclohexylacetylene in constructing complex organometallic architectures.

Q5: Are there any studies on the spectroscopic properties of cyclohexylacetylene?

A5: Yes, the proton nuclear magnetic resonance (NMR) spectrum of cyclohexylacetylene has been thoroughly studied. [] The chemical shifts observed for the acetylenic proton provide valuable information about the electronic environment and the influence of the cyclohexyl ring. These findings contribute to a deeper understanding of the structure-property relationships in substituted acetylenes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.